

# Methyl (2-formylphenoxy)acetate chemical properties and reactivity

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## Compound of Interest

Compound Name: Methyl (2-formylphenoxy)acetate

Cat. No.: B1587833

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **Methyl (2-formylphenoxy)acetate**

## Abstract

**Methyl (2-formylphenoxy)acetate** is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. Possessing both an electrophilic aldehyde and a modifiable ester group on a stable phenoxyacetate scaffold, it serves as a versatile precursor for the synthesis of a wide array of complex molecules, including various heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, spectroscopic signature, and key reactive pathways. We will explore the compound's reactivity at its distinct functional groups and delve into its notable photochemical transformations, offering field-proven insights for its application in research and development.

## Chemical Identity and Physical Properties

**Methyl (2-formylphenoxy)acetate** is characterized by an ortho-substituted aromatic ring, which imparts specific steric and electronic properties that influence its reactivity. Its identity and key physical properties are summarized below.

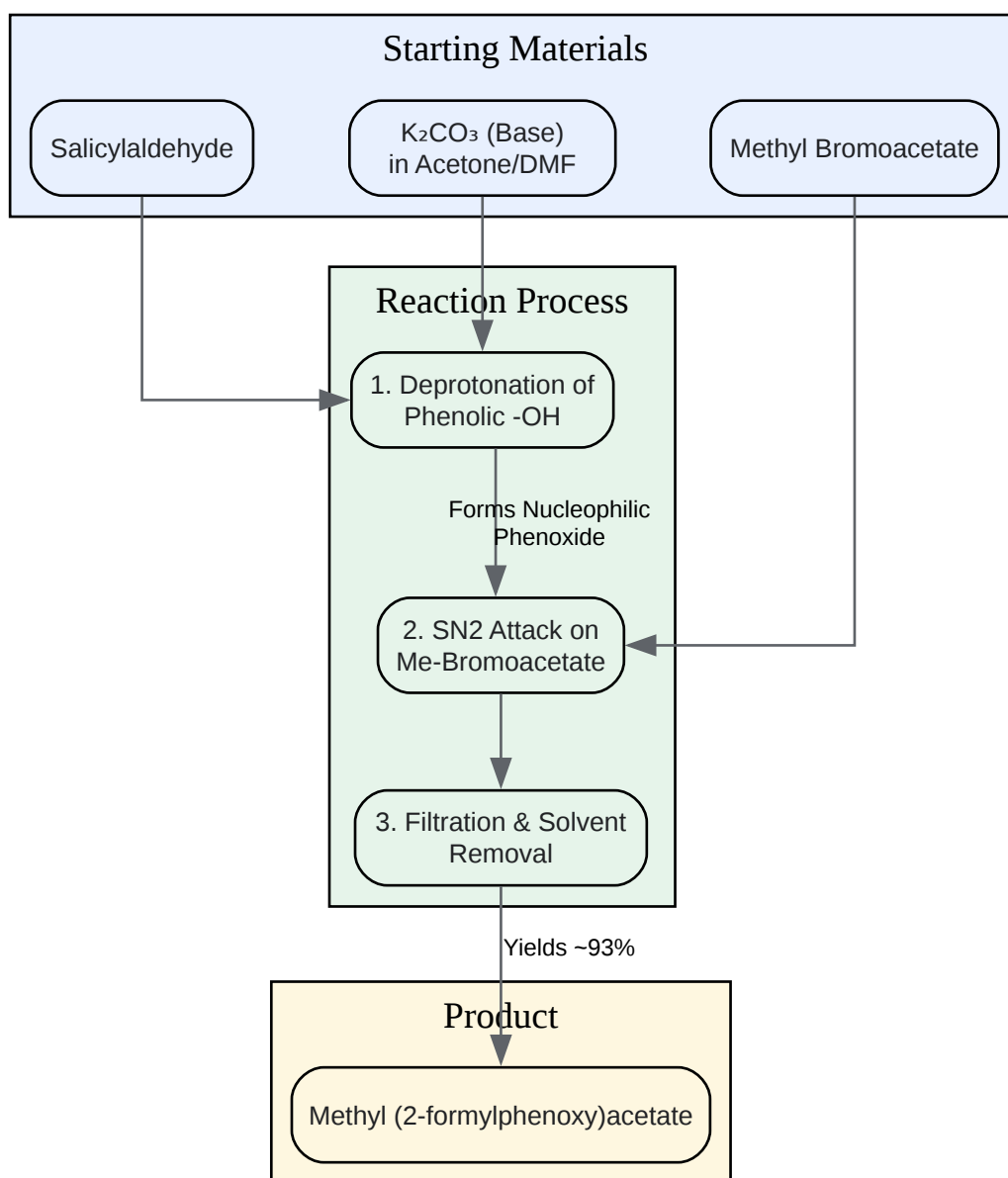
Property	Value	Source(s)
IUPAC Name	methyl 2-(2-formylphenoxy)acetate	[1]
Synonyms	(2-Formylphenoxy)acetic acid, methyl ester	[1]
CAS Number	40359-34-0	[2]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	[1]
Molecular Weight	194.19 g/mol	[1]
Appearance	White solid	[3]
Purity	Typically >95%	[4]

## Synthesis of Methyl (2-formylphenoxy)acetate

The most common and efficient synthesis of **Methyl (2-formylphenoxy)acetate** is achieved via a Williamson ether synthesis. This method involves the reaction of salicylaldehyde with a methyl haloacetate, typically methyl bromoacetate, in the presence of a weak base.

Reaction Scheme: Salicylaldehyde + Methyl Bromoacetate → **Methyl (2-formylphenoxy)acetate**

The base, commonly potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), serves to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of methyl bromoacetate in an S<sub>N</sub>2 reaction, displacing the bromide ion and forming the desired ether linkage. Anhydrous conditions and a polar aprotic solvent like DMF or acetone are preferred to facilitate the reaction and maximize yield.



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Caption: Workflow for the synthesis of **Methyl (2-formylphenoxy)acetate**.

## Experimental Protocol: Synthesis

- To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).
- Add methyl bromoacetate (1.1 to 1.3 eq) dropwise to the suspension at room temperature.[5]

- Heat the reaction mixture to reflux (or to 80 °C for DMF) and maintain for 4-24 hours, monitoring progress by TLC.[3]
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to yield the product as a white solid.[3]

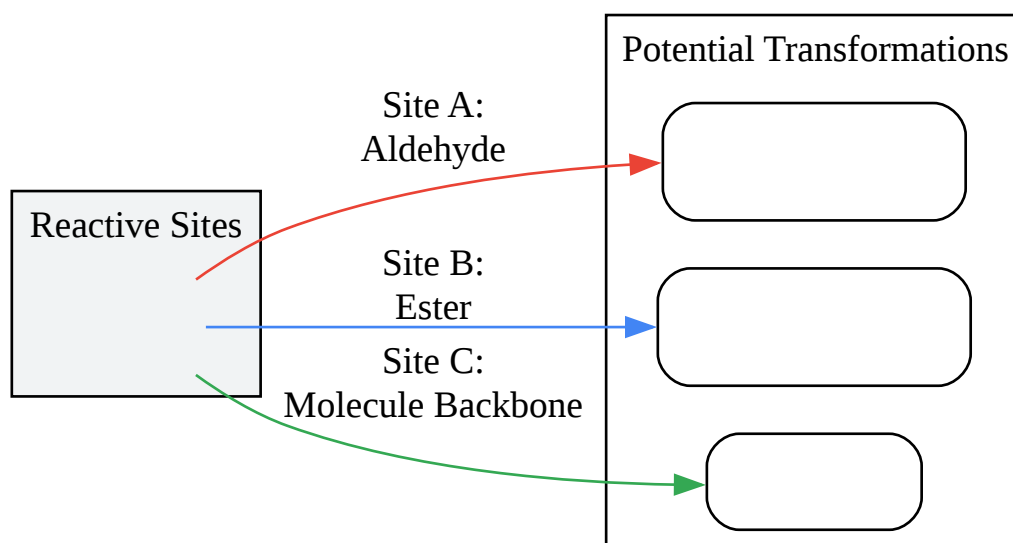
## Spectroscopic Characterization

Spectroscopic data is critical for confirming the structure of the synthesized molecule.

- $^1\text{H}$  NMR (800 MHz, DMSO- $d_6$ )  $\delta$  (ppm): 10.42 (s, 1H, -CHO), 7.64 (ddd, 1H, Ar-H), 7.18 (d,  $J=8.4$  Hz, 1H, Ar-H), 7.13 (t,  $J=7.5$  Hz, 1H, Ar-H), 5.01 (s, 2H, -OCH $_2$ -), 3.72 (s, 3H, -OCH $_3$ ). [3] The singlet at 10.42 ppm is characteristic of the aldehyde proton, while the singlets at 5.01 and 3.72 ppm correspond to the methylene and methyl protons of the acetate group, respectively.
- $^{13}\text{C}$  NMR (201 MHz, DMSO- $d_6$ )  $\delta$  (ppm): Key signals include those for the aldehyde carbonyl, ester carbonyl, aromatic carbons, and the aliphatic carbons of the acetate moiety.
- High-Resolution Mass Spectrometry (HRMS-ESI):  $m/z$  calculated for  $\text{C}_{10}\text{H}_{11}\text{O}_4$   $[\text{M}+\text{H}]^+$ : 195.0652; found: 195.0654.[3] This confirms the elemental composition of the molecule.

## Chemical Reactivity

The synthetic utility of **Methyl (2-formylphenoxy)acetate** stems from the orthogonal reactivity of its two primary functional groups.



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Caption: Key reactive sites on **Methyl (2-formylphenoxy)acetate**.

## Reactions at the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic attack and condensation reactions.

- **Oxidation:** Can be readily oxidized to the corresponding carboxylic acid, 2-(methoxycarbonylmethoxy)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
- **Reduction:** The aldehyde can be selectively reduced to a primary alcohol, yielding methyl (2-(hydroxymethyl)phenoxy)acetate, using mild reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ) to avoid reduction of the ester.
- **Carbon-Carbon Bond Formation:** It is an excellent substrate for reactions like the Wittig reaction to form alkenes, aldol condensations, and additions of Grignard or organolithium reagents to generate secondary alcohols.

## Reactions at the Ester Moiety

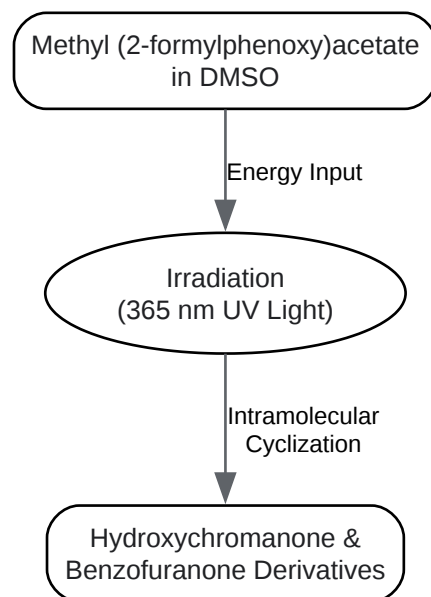
The ester group is susceptible to nucleophilic acyl substitution.

- Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup will hydrolyze the methyl ester to the corresponding carboxylic acid, (2-formylphenoxy)acetic acid.[3] This acid is a valuable building block in its own right.
- Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide, a common transformation in the synthesis of bioactive molecules.[6]

## Photochemical Reactivity: A Unique Transformation

Recent studies have revealed that **Methyl (2-formylphenoxy)acetate** and its derivatives undergo a novel photochemical cyclization.[7]

- Reaction: Upon irradiation with 365 nm UV light, particularly in dimethyl sulfoxide (DMSO), the molecule cyclizes to form hydroxychromanone and benzofuranone derivatives.
- Significance: This reaction provides a non-traditional pathway to valuable heterocyclic scaffolds and proceeds without the need for a photocatalyst. The mechanism is distinct from typical ground-state reactions and highlights an advanced application of the molecule.[7]



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Caption: Photochemical transformation of **Methyl (2-formylphenoxy)acetate**.

# Applications in Organic Synthesis and Drug Discovery

The unique combination of functional groups makes **Methyl (2-formylphenoxy)acetate** a valuable intermediate.

- **Heterocycle Synthesis:** As demonstrated by its photochemical reactivity, it is a direct precursor to chromanone and benzofuranone cores, which are present in many natural products and pharmaceutically active compounds.[\[7\]](#)
- **Scaffold for Bioactive Molecules:** The related compound, methyl-2-formyl benzoate, is a well-known precursor for compounds with a range of pharmacological activities, including antifungal and anticancer properties.[\[8\]](#) By extension, **Methyl (2-formylphenoxy)acetate** provides a scaffold that can be elaborated into novel drug candidates.
- **Precursor for Enzyme Inhibitors:** Derivatives of (formylphenoxy)acetates have been investigated for their potential as enzyme inhibitors. For example, related structures have been synthesized and evaluated as inhibitors of acetylcholinesterase, an important target in Alzheimer's disease therapy.[\[9\]](#)

## Safety and Handling

Appropriate safety measures are essential when handling **Methyl (2-formylphenoxy)acetate**.

- **General Hazards:** The compound may be harmful if swallowed and can cause skin and serious eye irritation.
- **Personal Protective Equipment (PPE):** Always wear appropriate protective equipment, including chemical safety goggles, impervious gloves, and a lab coat.[\[10\]](#)
- **Handling:** Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid generating dust during handling.[\[10\]](#)
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[10\]](#) It is incompatible with strong oxidizing agents.[\[10\]](#)

## Conclusion

**Methyl (2-formylphenoxy)acetate** is more than a simple aromatic compound; it is a strategically designed synthetic intermediate with dual reactivity. Its straightforward synthesis and the predictable reactivity of its aldehyde and ester functions make it a reliable building block. Furthermore, its unique photochemical properties open avenues for novel synthetic strategies. For researchers in medicinal chemistry and materials science, this compound offers a robust platform for the creation of complex and high-value molecules.

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